molecular formula C8H10O3 B14787180 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)-

3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)-

Cat. No.: B14787180
M. Wt: 154.16 g/mol
InChI Key: ZURAENGLNSXLBM-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is a chemical compound with a unique structure characterized by a cyclobutene ring with two ketone groups and a tert-butoxy group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- typically involves the reaction of cyclobutene-1,2-dione with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of cyclobutanediols.

    Substitution: Formation of various substituted cyclobutene derivatives.

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- involves its reactive ketone groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-3-cyclobutene-1,2-dione:

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3,4-Diethoxy-3-cyclobutene-1,2-dione:

Uniqueness

3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is unique due to its tert-butoxy group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H10O3/c1-8(2,3)11-6-4-5(9)7(6)10/h4H,1-3H3

InChI Key

ZURAENGLNSXLBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=O)C1=O

Origin of Product

United States

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